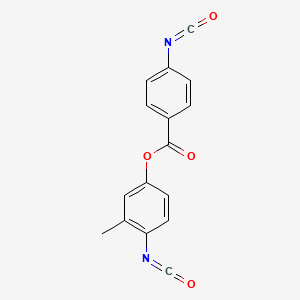
N,N-diethylethanamine;zirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylethanamine;zirconium: is a compound that combines the properties of an organic amine, N,N-diethylethanamine, with zirconium, a transition metal. N,N-diethylethanamine is a tertiary amine, characterized by the presence of two ethyl groups attached to the nitrogen atom. Zirconium, on the other hand, is known for its high resistance to corrosion and its applications in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia or primary amines with ethyl halides. For instance, diethylamine can be synthesized by reacting ammonia with ethyl chloride under controlled conditions. The reaction is as follows:
NH3+2C2H5Cl→N,N-diethylethanamine+2HCl
For the preparation of zirconium compounds, zirconium alkoxides are often used as precursors. These can be hydrolyzed to form zirconium oxides or other zirconium-based materials. The sol-gel process is a common method for synthesizing zirconium compounds, where zirconium alkoxide is hydrolyzed in the presence of water and an alcohol.
Industrial Production Methods
Industrial production of zirconium compounds often involves the extraction of zirconium from zircon (ZrSiO4) ore. The ore is processed through a series of steps including crushing, grinding, and chemical treatment to produce zirconium oxide or zirconium metal. The sol-gel method is also employed on an industrial scale to produce high-purity zirconium compounds.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form ethylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Zirconium compounds, on the other hand, are known for their stability and resistance to corrosion. They can undergo reactions such as:
Hydrolysis: Zirconium alkoxides can be hydrolyzed to form zirconium oxides.
Complexation: Zirconium can form complexes with various ligands, enhancing its applications in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like ethyl chloride (C2H5Cl) are commonly used.
Major Products
Oxidation: N,N-diethylacetamide.
Reduction: Ethylamine.
Substitution: Various substituted amines depending on the halide used.
Applications De Recherche Scientifique
Chemistry
N,N-diethylethanamine is used as a base in organic synthesis, particularly in the formation of amides and esters. Zirconium compounds are widely used as catalysts in organic reactions, including hydrogenation and polymerization.
Biology and Medicine
Zirconium-based materials are used in medical implants due to their biocompatibility and resistance to corrosion. N,N-diethylethanamine derivatives are explored for their potential pharmacological activities.
Industry
Zirconium compounds are used in the production of ceramics, refractories, and pigments. N,N-diethylethanamine is used in the manufacture of rubber and plastics.
Mécanisme D'action
The mechanism of action of N,N-diethylethanamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. Zirconium compounds, particularly zirconium oxides, act as catalysts by providing active sites for chemical reactions, facilitating the conversion of reactants to products.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylethanamine: Similar in structure but with methyl groups instead of ethyl groups.
N-ethylethanamine: A secondary amine with one ethyl group.
Triethylamine: A tertiary amine with three ethyl groups.
Uniqueness
N,N-diethylethanamine is unique due to its specific structure, which provides distinct reactivity and properties compared to other amines. Zirconium compounds are unique in their high resistance to corrosion and their ability to form stable complexes, making them valuable in various industrial applications.
Propriétés
Numéro CAS |
116693-82-4 |
|---|---|
Formule moléculaire |
C12H30N2Zr |
Poids moléculaire |
293.60 g/mol |
Nom IUPAC |
N,N-diethylethanamine;zirconium |
InChI |
InChI=1S/2C6H15N.Zr/c2*1-4-7(5-2)6-3;/h2*4-6H2,1-3H3; |
Clé InChI |
PDGRDCAOJJXRGO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.CCN(CC)CC.[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



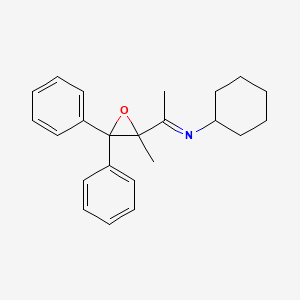
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)

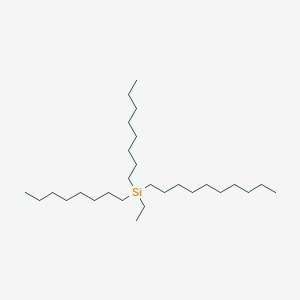
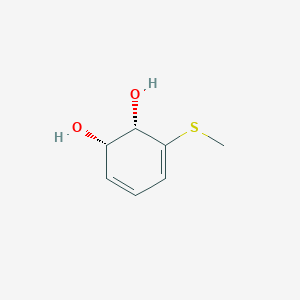
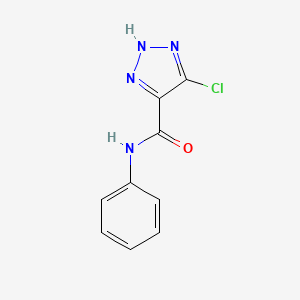
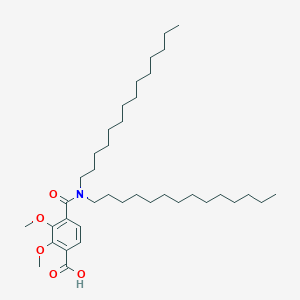
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)


![[2-(2,6-Difluoroanilino)pyridin-3-yl]methanol](/img/structure/B14290388.png)
